9H-Indeno[2,1-c]pyridine
Overview
Description
9H-Indeno[2,1-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridine can be achieved through various methods. One common approach involves a three-component domino reaction, which includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. This method provides a straightforward and efficient route to obtain polyfunctionalized indenopyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of magnetically recoverable nano-catalysts has been explored for the preparation of pyridine derivatives. These catalysts offer advantages such as high surface area, simple preparation, and easy separation from the reaction medium .
Chemical Reactions Analysis
Types of Reactions: 9H-Indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry: 9H-Indeno[2,1-c]pyridine is used as a building block in the synthesis of complex nitrogen-containing heterocycles. It is also employed in the development of novel materials with unique electronic properties .
Biology and Medicine: Its structural features make it a candidate for developing inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 9H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
- 9H-Indeno[1,2-b]pyridine
- 9H-Indeno[2,1-c]pyridine-9,9-diol
- 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Comparison: Compared to similar compounds, this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex heterocycles and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
9H-indeno[2,1-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAOIQJBPAHCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344507 | |
Record name | 9H-Indeno[2,1-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-40-6 | |
Record name | 9H-Indeno[2,1-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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